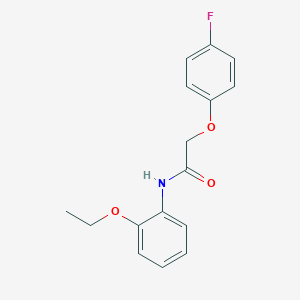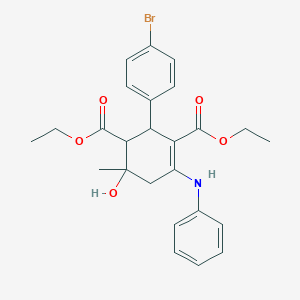![molecular formula C38H30IN3O6S B388908 ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388908.png)
ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, iodo, methoxy, and ester groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzylidene, cyano, and iodo groups through sequential reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-{4-[(2-cyanobenzyl)oxy]benzylidene}-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate . These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical and biological properties. The uniqueness of ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C38H30IN3O6S |
|---|---|
Molecular Weight |
783.6g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-5-(2-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C38H30IN3O6S/c1-4-47-37(44)32-33(24-12-6-5-7-13-24)41-38-42(34(32)27-16-10-11-17-29(27)45-2)36(43)31(49-38)20-23-18-28(39)35(30(19-23)46-3)48-22-26-15-9-8-14-25(26)21-40/h5-20,34H,4,22H2,1-3H3/b31-20+ |
InChI Key |
RUXHNBATWUZMEU-AJBULDERSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5C#N)OC)S2)C6=CC=CC=C6 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C\C4=CC(=C(C(=C4)I)OCC5=CC=CC=C5C#N)OC)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5C#N)OC)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B388825.png)
![5-[3-Bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388826.png)
![N'-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-4-FLUOROBENZOHYDRAZIDE](/img/structure/B388827.png)
![3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one](/img/structure/B388828.png)


![N-(2,4-dimethyl-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B388834.png)
![3,3,6,6-tetramethyl-9-[4-(phenylethynyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388835.png)
![N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B388836.png)
![5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-HEXYL-5-METHYLOXOLAN-2-ONE](/img/structure/B388837.png)
![ethyl 2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388838.png)
![4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one](/img/structure/B388839.png)
![ethyl 2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B388840.png)
![2-[(2-oxoindol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388843.png)
